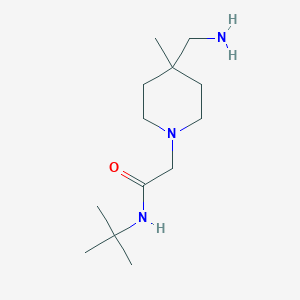

2-(4-(Aminomethyl)-4-methylpiperidin-1-yl)-N-(tert-butyl)acetamide

Description

This compound features a 4-methylpiperidine core with an aminomethyl substituent at the 4-position and an N-(tert-butyl)acetamide moiety. Its structural uniqueness lies in the combination of a rigid piperidine ring, a polar aminomethyl group, and a bulky tert-butyl group, which collectively influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-[4-(aminomethyl)-4-methylpiperidin-1-yl]-N-tert-butylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-12(2,3)15-11(17)9-16-7-5-13(4,10-14)6-8-16/h5-10,14H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFVUTPHZSBLFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CC(=O)NC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(Aminomethyl)-4-methylpiperidin-1-yl)-N-(tert-butyl)acetamide (CAS No. 1956335-33-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the molecular formula C13H27N3O and a molecular weight of 241.37 g/mol. Its structure includes a piperidine ring, which is common in many biologically active molecules. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C13H27N3O |

| Molecular Weight | 241.37 g/mol |

| CAS Number | 1956335-33-3 |

| Purity | 97% |

Anticancer Potential

Recent studies have indicated that piperidine derivatives, including compounds similar to this compound, exhibit significant anticancer properties. For instance, compounds with piperidine moieties have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

A specific study highlighted that modified piperidine derivatives demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin, suggesting their potential as novel anticancer agents .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Piperidine derivatives have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that certain piperidine-based compounds can effectively inhibit these enzymes, thus contributing to cognitive enhancement and neuroprotection .

Antimicrobial Activity

Emerging research has also pointed towards the antimicrobial properties of piperidine derivatives. Some studies report that these compounds exhibit activity against various bacterial strains, indicating their potential use in developing new antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biological pathways, including those related to cancer proliferation and neurotransmitter breakdown.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies illustrate the efficacy of piperidine derivatives:

- Cytotoxicity in Cancer Models : A study demonstrated that a piperidine derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics in FaDu hypopharyngeal tumor cells, indicating superior efficacy .

- Alzheimer's Disease Models : Research indicated that specific piperidine derivatives could reduce AChE activity by over 50%, suggesting potential therapeutic benefits for cognitive disorders .

- Antimicrobial Efficacy : In vitro tests showed that certain piperidine-based compounds had minimum inhibitory concentrations (MICs) below clinically relevant thresholds against resistant bacterial strains .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₂₇N₃O

- Molecular Weight : 241.37 g/mol

- CAS Number : 1956335-33-3

The structural features of this compound allow for interactions with various biological receptors, making it a candidate for numerous applications in pharmacology.

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals targeting neurodegenerative diseases and cancer. Its structural characteristics enable it to modulate receptor activity, particularly in neurotransmission pathways. Research indicates that derivatives of piperidine compounds can act as inhibitors for specific biological pathways, enhancing therapeutic efficacy against conditions such as Alzheimer's disease and other neurodegenerative disorders.

Neuropharmacology

Studies have highlighted the compound's potential role as a modulator of neurotransmitter systems. The presence of the aminomethyl group enhances its binding affinity to neurotransmitter receptors, which is crucial for developing treatments aimed at psychiatric disorders and cognitive impairments. For instance, it may influence pathways related to dopamine and serotonin, which are pivotal in mood regulation and cognitive function.

Synthesis of Complex Molecules

The compound serves as a valuable scaffold in synthetic organic chemistry. Its ability to undergo various chemical reactions, including hydrolysis and coupling reactions, allows chemists to create more complex molecules that may possess desirable pharmacological properties. This versatility makes it an essential intermediate in the synthesis of novel therapeutic agents .

Case Study 1: Neurodegenerative Disease Treatment

A study investigated the effects of piperidine derivatives on amyloid-beta aggregation, a hallmark of Alzheimer's disease. The results indicated that compounds similar to 2-(4-(Aminomethyl)-4-methylpiperidin-1-yl)-N-(tert-butyl)acetamide exhibited significant inhibitory effects on aggregation, suggesting potential use in Alzheimer's therapeutics.

Case Study 2: Cancer Therapeutics

Another research effort focused on the anti-cancer properties of piperidine derivatives. The findings revealed that these compounds could inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth. This positions this compound as a candidate for further development in oncology.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Aminopiperidin-1-yl)-N-(isopropyl)acetamide | C₁₁H₂₅N₃O | Isopropyl substitution; different pharmacological profile |

| N,N-Dimethyl-2-(4-piperidinyl)acetamide | C₁₁H₁₅N₂O | Dimethylamine group; studied for pain management |

| 2-(4-Methylpiperidin-1-yl)-N-cyclopropylacetamide | C₁₂H₁₅N₂O | Cyclopropyl group; potential application in anxiety treatment |

This table summarizes notable compounds related to this compound, highlighting their unique features and potential applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine-Based Acetamides

A. N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide ()

- Structure: Contains a dimethylaminophenyl group and a naphthylmethyl-acetamide side chain.

- Key Differences: The aromatic substituents (dimethylaminophenyl and naphthyl) likely enhance π-π stacking interactions but reduce solubility compared to the target compound’s aminomethyl group.

- Physical Properties: Melting point (174°C) suggests higher crystallinity due to aromatic stacking, whereas the target compound’s aminomethyl group may lower melting points via increased polarity .

B. N-tert-butyl-2-[4-[2-(methylamino)acetyl]piperazin-1-yl]acetamide ()

- Structure: Piperazine ring with a methylamino-acetyl substituent.

- Key Differences: The piperazine ring (vs. piperidine) introduces an additional nitrogen, increasing basicity and hydrogen-bonding capacity.

C. 2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide ()

- Structure : 4-Phenylthiazolyl substituent on acetamide.

- This compound is discontinued, possibly due to synthesis challenges or instability .

Substituent-Specific Comparisons

Aromatic vs. Aliphatic Substituents

- 4-Chlorophenyl Derivative (): The 4-chlorophenyl group in 2-(N-allylacetamido)-N-(tert-butyl)-2-(4-chlorophenyl)acetamide enhances hydrophobic interactions but may increase toxicity risks. In contrast, the target’s aminomethyl group balances hydrophilicity and steric bulk .

- Thioxoethyl Substituent (): The thioamide group in 2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide introduces sulfur, which could enhance metal-binding affinity but reduce metabolic stability compared to the target’s amine .

Hybrid Structures with Bioactive Moieties

- Chloroquinoline-Acetamide Hybrids (): Compounds like 2-(4-(7-chloroquinolin-4-yl)piperazine-1-yl)-N-(4-fluorophenyl)acetamide exhibit antiproliferative activity. The tert-butyl group in the target may similarly enhance pharmacokinetic profiles by reducing oxidative metabolism .

Data Table: Comparative Analysis of Key Compounds

Research Implications

- Synthetic Accessibility : The target compound may share synthetic routes with analogs in (multicomponent reactions) and (amide coupling) .

- Biological Activity: While direct data is lacking, the tert-butyl group likely enhances metabolic stability compared to aromatic analogs (), while the aminomethyl group could improve solubility over thioxoethyl derivatives () .

- Pharmacokinetics: The piperidine core (vs.

Preparation Methods

C4-Methylation of 4-Cyanopiperidine

The introduction of a methyl group at C4 is achieved via deprotonation with lithium diisopropylamide (LDA) followed by quenching with methyl iodide (Scheme 2).

N-Alkylation with N-(tert-butyl)-2-chloroacetamide

The methylated intermediate undergoes N-alkylation using N-(tert-butyl)-2-chloroacetamide under basic conditions:

Nitrile Reduction to Aminomethyl Group

The cyano group is reduced to a primary amine using cobalt(II) chloride hexahydrate and sodium borohydride :

-

Conditions : Ethanol/water (4:1), 0°C → room temperature, 2 hr.

-

Yield : 85–90% (crude), purified via recrystallization.

-

Product : 2-(4-(Aminomethyl)-4-methylpiperidin-1-yl)-N-(tert-butyl)acetamide (28).

Reaction Optimization and Challenges

Preventing Dialkylation

A 2:1 molar ratio of amine to alkyl chloride ensures monoalkylation, as excess amine suppresses dialkylation. Silica gel chromatography separates residual amine (Rf = 0.1) from the product (Rf = 0.4).

Solvent and Temperature Effects

-

Acetonitrile:DMF (20:1) enhances solubility of the tert-butyl acetamide derivative at 90°C.

-

Lower temperatures (50°C) are used for pyrrole-containing analogs to prevent decomposition.

Structural Characterization

Spectroscopic Data

Isomeric Purity

The equatorial orientation of the C4-aminomethyl group is confirmed by NOESY correlations between the methyl group and axial protons.

Comparative Analysis with Related Compounds

| Parameter | Target Compound | Analog (Phenyl Substituent) |

|---|---|---|

| Yield | 53–56% | 51% (hydroxybenzoate analog) |

| Alkylation Time | 8 hr | 6 hr |

| Reduction Efficiency | 85% | 78% (cobalt/NaBH4 system) |

The tert-butyl group enhances steric bulk, marginally reducing reaction rates but improving crystallinity.

Industrial and Pharmacological Relevance

This compound’s synthesis mirrors strategies used for T-type calcium channel inhibitors (e.g., Z944). The tert-butyl acetamide moiety may enhance blood-brain barrier permeability compared to aryl-substituted analogs .

Q & A

Q. What are the recommended synthetic routes for 2-(4-(Aminomethyl)-4-methylpiperidin-1-yl)-N-(tert-butyl)acetamide, and how can purity be validated?

- Methodological Answer: Synthesis typically involves coupling 4-(aminomethyl)-4-methylpiperidine with tert-butyl acetamide derivatives under nucleophilic substitution or amidation conditions. For example, similar piperidine-acetamide compounds (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) are synthesized via reaction of piperidine precursors with activated esters or acyl chlorides .

- Purity Validation: Use HPLC with UV detection (λ = 254 nm) and confirm via -NMR (e.g., absence of residual solvents or byproducts). Mass spectrometry (HRMS or LC-MS) verifies molecular weight accuracy. Reference PubChem’s analytical protocols for analogous compounds .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer:

- Structural Analysis: X-ray crystallography or /-NMR to confirm stereochemistry and substituent positions. For example, PubChem data for 4-tert-butyl-N’-(1-methylpiperidin-4-ylidene)benzohydrazide includes IUPAC naming and spectroscopic data .

- Electronic Properties: Computational tools (DFT calculations via Gaussian) predict charge distribution, HOMO-LUMO gaps, and binding affinities. Compare with experimental UV-Vis spectra for validation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in bioactivity data for piperidine-acetamide derivatives?

- Methodological Answer:

- Case Example: If antimicrobial assays (e.g., MIC values) conflict with cytotoxicity profiles, conduct dose-response studies across multiple cell lines (e.g., HEK293 for off-target effects). Cross-reference with structural analogs like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide, where trifluoromethyl groups enhance metabolic stability but may introduce toxicity .

- Statistical Analysis: Apply multivariate regression to isolate variables (e.g., lipophilicity vs. steric hindrance) influencing bioactivity .

Q. How can researchers optimize the pharmacokinetic profile of this compound for CNS-targeted studies?

- Methodological Answer:

- Blood-Brain Barrier (BBB) Penetration: Modify logP via substituent engineering (e.g., tert-butyl groups increase lipophilicity but may reduce solubility). Use in vitro BBB models (e.g., MDCK-MDR1 cells) to assess permeability .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots. For example, piperidine rings in N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide show susceptibility to oxidative degradation .

Q. What are the critical considerations for designing SAR studies on this compound?

- Methodological Answer:

- Scaffold Modification: Systematically vary substituents on the piperidine (e.g., methyl vs. ethyl groups) and acetamide (e.g., tert-butyl vs. isopropyl) moieties. Use molecular docking (AutoDock Vina) to predict binding to targets like sigma receptors or enzymes .

- Data Integration: Combine in vitro assays (e.g., kinase inhibition) with ADMET predictions (SwissADME) to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.